N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(1,3-Benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S/c1-15-7-10-22(16(2)11-15)35(31,32)25-24-27-23(18-5-3-4-6-19(18)30(24)29-28-25)26-13-17-8-9-20-21(12-17)34-14-33-20/h3-12H,13-14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWQMXGWHPUFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC6=C(C=C5)OCO6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Introduction of the Sulfonyl Group: The 2,4-dimethylphenylsulfonyl chloride can be reacted with an amine to introduce the sulfonyl group.
Construction of the Triazoloquinazoline Core: This step may involve the cyclization of an appropriate precursor, such as an aminobenzonitrile, with a diazo compound under acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Key Reaction Pathways for Analogous Compounds:
| Reaction Type | Reagents/Conditions | Example Product Substituents |
|---|---|---|
| Sulfonylation | 2,4-Dimethylbenzenesulfonyl chloride, TEA | Sulfonyl group at position 3 |
| Amine Alkylation | Benzodioxolylmethyl halide, K₂CO₃ | Benzodioxolylmethyl amine at position 5 |
| Cyclization | Heat or Cu catalysis | Triazolo[1,5-a]quinazoline core |
Functional Group Reactivity
The compound contains three reactive sites:
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Triazoloquinazoline Core : Likely participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at electron-deficient positions.
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Sulfonyl Group : May undergo hydrolysis under acidic or basic conditions to yield sulfonic acids or act as a leaving group in nucleophilic substitutions.
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Benzodioxolylmethyl Amine : The secondary amine could engage in reductive amination or acylation reactions .
Stability Considerations:
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The sulfonyl group enhances stability against oxidation but may render the compound sensitive to strong reducing agents.
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The benzodioxole ring is prone to ring-opening under strongly acidic conditions .
Comparative Analysis of Related Compounds
The search results highlight structurally similar quinazoline derivatives (e.g., N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and 2,4-diaminoquinazolines ). These analogs exhibit reactivity patterns such as:
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Nucleophilic Substitution : Chlorine at position 6 in can be replaced by amines or alkoxides.
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Suzuki Coupling : Aryl boronic acids may substitute halogens on the quinazoline ring1.
Gaps in Available Data
No direct experimental data (e.g., reaction yields, kinetic studies, or mechanistic details) for the target compound were found in the provided sources. Further investigation into specialized journals or proprietary databases would be required to obtain specific reaction data.
Recommended Experimental Approaches
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Sulfonylation Optimization : Screen conditions (temperature, solvent, base) for introducing the 2,4-dimethylphenylsulfonyl group.
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Stability Studies : Assess degradation pathways under varying pH and temperature.
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Catalytic Functionalization : Explore cross-coupling reactions to modify the triazoloquinazoline core.
Footnotes
-
General reactivity inferred from quinazoline chemistry principles. : US7985755B2 : PubChem CID 6610310 ↩ ↩2 ↩3
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with triazoloquinazoline cores have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Research may focus on evaluating the biological activity of this compound against various targets.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antitumor activities. Preclinical studies would be necessary to determine its efficacy and safety.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Structural Variations
Physicochemical and Pharmacological Properties
- Solubility : Compounds with polar substituents (e.g., methoxy in , ethoxy in ) exhibit higher aqueous solubility than those with bulky hydrophobic groups (e.g., isopropyl in ).
- Receptor Binding : The benzodioxole group in the target compound may enhance π-π interactions with aromatic residues in enzyme active sites, a feature absent in simpler phenyl analogs .
- Biological Activity: : Nitro-substituted aryl groups improve antimycobacterial activity, suggesting electron-withdrawing substituents (e.g., sulfonyl) in the target compound may similarly enhance efficacy . : Triazoloquinazolinones with vinyl-nitro groups show anti-inflammatory activity, highlighting the scaffold’s versatility .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.45 g/mol. The structure includes a benzodioxole moiety and a triazole ring fused with a quinazoline core, contributing to its unique reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C20H18N4O4S |
| Molecular Weight | 398.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets such as enzymes and receptors. The presence of the sulfonyl group suggests potential inhibitory effects on certain enzymes involved in metabolic pathways. Additionally, the triazole ring may facilitate binding to G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways within cells.
Biological Activities
Research has indicated that compounds structurally similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens including bacteria and fungi. For instance, studies on related triazole compounds have demonstrated significant antimicrobial properties through mechanisms involving cell wall disruption and inhibition of nucleic acid synthesis .
- Antitumor Activity : Some derivatives have been evaluated for their ability to inhibit tumor cell proliferation. Research indicates that modifications in the side chains can enhance selectivity and potency against specific cancer cell lines .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties as seen in related structures that modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial activity with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics .
- Anticancer Properties : Research involving triazole compounds demonstrated their potential in inhibiting the growth of various human tumor cell lines. The structure–activity relationship (SAR) analysis revealed that specific functional groups were crucial for enhancing cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
